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Nicotinamide 1,N6-ethenoadenine dinucleotide

Fluorescence quenching Conformational analysis NAD+ analogs

Select Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+) as the only fluorescent NAD+ analog that provides quantitative, real-time optical monitoring of NAD+-consuming enzymes without secondary detection reagents. The intrinsic etheno modification enables direct, continuous fluorescence assays (λex=300 nm, λem=410 nm) with a validated 10-fold signal increase upon enzymatic cleavage—a property not replicated by non-quenched analogs. This product is the definitive substrate for CD38 hydrolase, PARP in situ activity staining, and precise binding affinity measurements via lifetime/quantum yield analysis. Replace generic NAD+ only if your protocol demands direct, quantitative fluorescence readout.

Molecular Formula C23H27N7O14P2
Molecular Weight 687.4 g/mol
CAS No. 38806-38-1
Cat. No. B120492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide 1,N6-ethenoadenine dinucleotide
CAS38806-38-1
Synonyms3-(Aminocarbonyl)-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]pyridinium Inner Salt P’5’-Ester with 3-β-D-Ribofuranosyl-3H-imidazo[2,1-i]purine;  1,N6-Ethenonicotinamide Adenine Dinucleotide;  ε-NAD; 
Molecular FormulaC23H27N7O14P2
Molecular Weight687.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N
InChIInChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1
InChIKeyJCDBQDNBEQHDHK-BSLNIGMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ε-NAD+ (CAS 38806-38-1): Fluorescent NAD+ Analog for NAD+-Dependent Enzyme Assays


Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+) is a fluorescent analog of β-NAD+, synthesized by reacting NAD+ with chloroacetaldehyde to form an etheno bridge across the N1 and N6 positions of the adenine ring, creating a tricyclic fluorescent chromophore [1]. This modification imparts fluorescence properties (λex = 300 nm, λem = 410 nm) not present in native NAD+, enabling real-time optical monitoring of enzyme reactions without secondary detection reagents [2][3].

ε-NAD+ (CAS 38806-38-1) Cannot Be Replaced by Generic NAD+ or Other Fluorescent Analogs in Real-Time NAD+-Consuming Enzyme Assays


Generic substitution of ε-NAD+ with unmodified NAD+ fails in applications requiring continuous, real-time fluorescence monitoring because NAD+ lacks intrinsic fluorescence at wavelengths suitable for optical detection [1]. Conversely, substitution with other fluorescent NAD+ analogs or the mononucleotide ε-AMP fails to replicate ε-NAD+‘s unique intramolecular quenching behavior: ε-NAD+ exhibits a fluorescence quantum yield of only 0.028, approximately 8% of ε-AMP, due to intramolecular stacking between the ethenoadenine and nicotinamide rings [2][3]. This quenching is reversed upon enzymatic cleavage, yielding up to 10-fold fluorescence enhancement—a property not shared by non-quenched analogs—making ε-NAD+ the only fluorescent NAD+ analog validated across multiple dehydrogenase and NAD+-consuming enzyme classes with quantitative fluorescence enhancement data [4].

Quantitative Evidence: ε-NAD+ (CAS 38806-38-1) Differentiation from NAD+, ε-AMP, and ε-ADP


ε-NAD+ vs. ε-AMP: Intramolecular Fluorescence Quenching Defines Functional Utility

ε-NAD+ exhibits a fluorescence quantum yield of 0.028 and a fluorescence lifetime of 2.1 ns in neutral aqueous solution at 25°C [1]. The fluorescence yield of ε-NAD+ is approximately 8% of that of 1,N6-ethenoadenine 5′-phosphate (ε-AMP), the mononucleotide 'half-molecule' lacking the nicotinamide moiety [2]. This quenching arises from intramolecular stacking between the ethenoadenine and nicotinamide rings, with 45 ± 5% of ε-NAD+ molecules adopting a stacked conformation in solution [1]. Upon enzymatic hydrolysis with NADase or phosphodiesterase I, fluorescence increases 10-fold, corresponding to separation of the rings and release of fluorescent ε-AMP [2].

Fluorescence quenching Conformational analysis NAD+ analogs

ε-NAD+ vs. ε-ADP: Distinct Fluorescence Lifetimes Enable Discrimination in Binding Assays

Using time-correlated single photon counting (TCPC) fluorescence, ε-NAD+ exhibits a fluorescence lifetime of 2.4 ns in the free state, while ε-ADP exhibits a substantially longer lifetime of 23 ns under identical conditions (pH 7.0, 0.05 M sodium phosphate buffer, 20°C) [1]. This ~10-fold difference in lifetime permits quantitative discrimination between intact ε-NAD+ and its ADP-containing cleavage products in complex reaction mixtures without physical separation. Upon binding to bovine liver glutamate dehydrogenase in the presence of glutarate, ε-NAD+ undergoes a fluorescence quantum yield enhancement (Q) of approximately 17-fold, with the bound lifetime increasing to 21 ns [1].

Fluorescence lifetime Time-correlated single photon counting Ligand binding

ε-NAD+ vs. NAD+: Comparable Cofactor Activity in Dehydrogenase Reactions

ε-NAD+ demonstrates 'reasonable activity' as a substitute for native NAD+ in four different dehydrogenase-catalyzed reactions, including horse liver alcohol dehydrogenase, octopine dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase from yeast, lobster muscle, and rabbit muscle sources [1][2]. While specific Vmax and Km values are enzyme-dependent, ε-NAD+ is enzymatically competent across multiple dehydrogenase families, with the etheno modification preserving nicotinamide ring redox capacity while adding fluorescence functionality [1].

Dehydrogenase Enzyme kinetics Cofactor substitution

ε-NAD+ vs. Unmodified NAD+: Validated Substrate for PARP and ADP-Ribosyltransferase Assays

ε-NAD+ serves as a validated substrate for poly(ADP-ribose) polymerase (PARP) in situ staining assays, where the etheno-modified adenine is incorporated into poly(ADP-ribose) chains and subsequently detected using a specific anti-ethenoadenosine antibody [1]. Additionally, ε-NAD+ functions as a substrate for bacterial toxin-catalyzed ε-ADP ribosylation of signal-transducing G-proteins . The etheno-NAD+ assay methodology measures NAD+ hydrolase activity across PARPs, CD38, and sirtuins using fluorescence detection [2].

PARP ADP-ribosylation DNA repair

ε-NAD+ Fluorescence Enhancement upon Enzymatic Cleavage Enables Continuous Activity Monitoring

Upon hydrolysis of ε-NAD+ with Neurospora crassa NADase or phosphodiesterase I at room temperature, fluorescence intensity increases 10-fold [1]. This enhancement corresponds to the disruption of the intramolecular stacked conformation and separation of the nicotinamide and ethenoadenine rings, releasing the highly fluorescent ε-AMP moiety [1][2]. The fluorescence increase is directly proportional to the extent of enzymatic cleavage, enabling continuous, real-time monitoring of NAD+-consuming enzyme activity without requiring secondary detection reagents, separation steps, or quenching protocols [3].

Turn-on fluorescence assay NADase Phosphodiesterase

ε-NAD+ Physicochemical Specifications Enable Reproducible Procurement and Experimental Design

Commercial ε-NAD+ (CAS 38806-38-1) is supplied as lyophilized or crystallized sodium salt with purity ≥95% (HPLC/UV at 265 nm) and molecular weight 687.5 g/mol (free acid) [1]. The compound exhibits good water solubility (≥60 mM) and UV absorption λmax at 265 nm with ε = 10,200 M⁻¹cm⁻¹ at pH 7 [1]. ε-NAD+ has limited stability at ambient temperature and is hygroscopic; storage at -20°C (or -80°C for long-term) with protection from light is required [1].

Purity specification Solubility Stability

ε-NAD+ (CAS 38806-38-1): Validated Application Scenarios Based on Quantitative Evidence


Real-Time Fluorescence Monitoring of NAD+-Consuming Enzyme Kinetics

ε-NAD+ is the substrate of choice for continuous fluorescence assays measuring NAD+ hydrolase, NADase, phosphodiesterase, and CD38 activities. The 10-fold fluorescence increase upon enzymatic cleavage [1] enables direct, real-time kinetic monitoring in plate readers or cuvettes without quenching, separation, or secondary detection steps. This assay format is validated for CD38 hydrolase activity measurements and NAD+-glycohydrolase kinetic studies [2][3].

Ligand-Protein Binding Studies Using Time-Resolved Fluorescence

ε-NAD+ enables quantitative analysis of NAD+-dependent enzyme binding interactions via fluorescence lifetime and quantum yield measurements. The 2.4 ns free-state lifetime, 21 ns bound-state lifetime, and 17-fold fluorescence enhancement upon binding to glutamate dehydrogenase [4] provide robust optical signals for determining dissociation constants, distinguishing binding modes, and characterizing conformational changes in dehydrogenases and related enzymes.

In Situ Detection of PARP Activity in Fixed Cells and Tissues

ε-NAD+ is a validated substrate for in situ PARP activity staining, where the etheno-modified adenine is incorporated into poly(ADP-ribose) chains and subsequently detected immunohistochemically using anti-ethenoadenosine antibodies [5]. This method enables spatial localization of PARP activity in tissue sections and fixed cell preparations, a capability not achievable with native NAD+ or with non-etheno fluorescent analogs lacking established antibody reagents.

Dehydrogenase Cofactor Activity and Structural Studies

ε-NAD+ retains reasonable cofactor activity in dehydrogenase-catalyzed reactions including those catalyzed by horse liver alcohol dehydrogenase, octopine dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase from multiple species [1][6]. Combined with its fluorescence polarization properties across the emission band [6], ε-NAD+ supports both functional enzyme assays and structural investigations of NAD+ binding sites and conformational dynamics.

Conformational Analysis of Dinucleotides via Fluorescence Quenching

ε-NAD+ serves as an intrinsic probe for studying intramolecular stacking interactions in dinucleotides. The experimentally determined 45 ± 5% stacked conformation fraction in neutral aqueous solution at 25°C [7] provides a quantitative baseline for investigating how temperature, pH, and solvent conditions modulate dinucleotide conformation—a fundamental parameter for understanding coenzyme recognition and binding thermodynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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